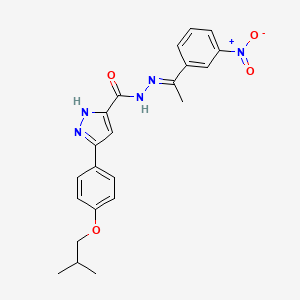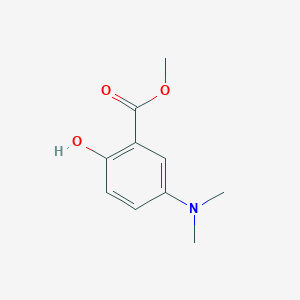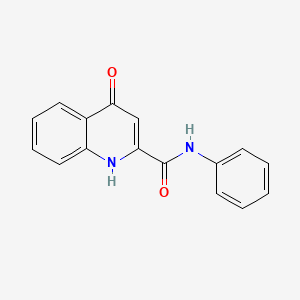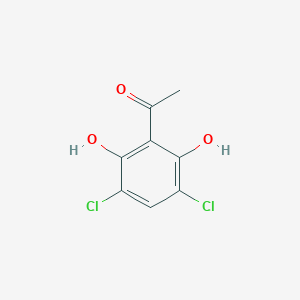
1-Iodo-2,6-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2,6-dimethylnaphthalene, with the chemical formula C₁₂H₁₁I, is a substituted naphthalene derivative. It features an iodine atom at the 1-position and two methyl groups at the 2- and 6-positions of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons.
Vorbereitungsmethoden
a. Synthetic Routes: 1-Iodo-2,6-dimethylnaphthalene can be synthesized through the following steps:
Esterification: Start with naphthalene-2,6-dicarboxylic acid diethyl ester (the diester of naphthalene-2,6-dicarboxylic acid). React this diester with methyl bromide under alkaline conditions to obtain the methyl ester of 2,7-dimethylnaphthalene.
Hydrogenation: Hydrogenate the methyl ester using a suitable catalyst (such as platinum or palladium) to yield this compound.
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.
Analyse Chemischer Reaktionen
1-Iodo-2,6-dimethylnaphthalene can participate in various chemical reactions:
Halogenation: The iodine atom can undergo substitution reactions with other halogens (e.g., chlorine or bromine).
Reduction: Reduction of the carbonyl group in the ester precursor yields the final compound.
Arylation: The methyl groups can be further modified through arylation reactions.
Common reagents include iodine, reducing agents (such as hydrogen gas), and suitable catalysts.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,6-dimethylnaphthalene finds applications in:
Organic Synthesis: It serves as a building block for more complex organic molecules.
Materials Science: Its derivatives may be used in the design of functional materials.
Pharmaceutical Research: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Wirkmechanismus
The exact mechanism by which 1-Iodo-2,6-dimethylnaphthalene exerts its effects depends on its specific application. It may interact with cellular targets, modulate biological pathways, or exhibit specific chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
While 1-Iodo-2,6-dimethylnaphthalene is relatively unique due to its specific substitution pattern, similar compounds include other halogenated naphthalenes and methyl-substituted naphthalenes.
Remember that this compound’s rarity and specialized use make it an intriguing subject for further research and exploration
Eigenschaften
CAS-Nummer |
36374-83-1 |
|---|---|
Molekularformel |
C12H11I |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
1-iodo-2,6-dimethylnaphthalene |
InChI |
InChI=1S/C12H11I/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,1-2H3 |
InChI-Schlüssel |
NZIOZUJLJOIMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)


![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)



![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
